2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, an ethoxymethyl group, and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one typically involves the reaction of 4-(ethoxymethyl)-4-methylpiperidine with an appropriate amino-ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
- 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride
Uniqueness
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the presence of the ethoxymethyl and methylpiperidine groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of an ethoxymethyl group and a methylamino group, which may influence its interaction with biological targets.
The molecular formula of this compound is C11H22N2O2, with a molecular weight of 214.30 g/mol. Its structure includes a piperidine ring, which is known for its versatility in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
CAS Number | 2097996-12-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. This interaction can modulate various signaling pathways, leading to diverse biological effects.
Anticancer Potential
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, the cytotoxic activity of related compounds was evaluated against several cancer cell lines using the MTT assay. The results showed that certain derivatives were more potent than conventional chemotherapeutics like cisplatin against specific cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) .
Case Study:
A study focusing on similar piperidine derivatives demonstrated that modifications in the side chain significantly affected cytotoxicity. Compounds with methylamino substitutions showed enhanced apoptosis induction in cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles.
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their neuropharmacological effects. The potential for these compounds to act as modulators of neurotransmitter systems could provide insights into their use in treating neurological disorders. Research indicates that similar compounds may influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
Research Findings
Several studies have documented the synthesis and biological evaluation of piperidine derivatives:
-
Synthesis Techniques:
- Common synthetic routes involve alkylation reactions followed by reductive amination, utilizing solvents such as dichloromethane or ethanol .
- Biological Assays:
-
Comparative Analysis:
- When compared to structurally similar compounds lacking the ethoxymethyl group, this compound exhibited enhanced solubility and stability, suggesting a favorable pharmacokinetic profile .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-11(2)4-6-13(7-5-11)10(14)8-12/h3-9,12H2,1-2H3 |
InChI Key |
ZGRHTEZEOOYOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CN)C |
Origin of Product |
United States |
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